molecular formula C22H17Cl2FN6O2 B2747955 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-48-7

1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2747955
CAS RN: 941936-48-7
M. Wt: 487.32
InChI Key: YSSLMVWHHXTOHS-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H17Cl2FN6O2 and its molecular weight is 487.32. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Compounds with a similar structure have been designed as multitarget drugs, combining the antagonistic activity at adenosine receptors with inhibition of monoamine oxidases, showing promise for the treatment of neurodegenerative diseases. These compounds are expected to offer advantages over single-target therapeutics by acting on multiple targets relevant for both symptomatic and disease-modifying treatment of diseases like Parkinson's and Alzheimer's. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have shown potent dual-target-directed antagonistic activity towards A1/A2A adenosine receptors and inhibitory effects on monoamine oxidase B, suggesting their utility in preclinical studies for neurodegenerative disorders (Brunschweiger et al., 2014).

Serotonin Receptor Ligands

New series of derivatives have been explored for their potential as serotonin receptor ligands, displaying significant psychotropic activity. These compounds have been tested for affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for the development of new therapeutic agents with anxiolytic and antidepressant properties. Modifications in the structure have opened possibilities for designing novel serotonin ligands with lower molecular weight and preserved electron systems, indicating a strategy for the development of drugs targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

Research into purine analogues, such as imidazo[1,2-a]-s-triazine nucleosides, has revealed moderate activity against viruses at non-toxic dosage levels. These findings contribute to the understanding of purine analogues as a promising class of compounds for antiviral drug development. The exploration of such compounds against herpes, rhinovirus, and parainfluenza viruses provides insights into the design of new antiviral agents with improved efficacy and specificity (Kim et al., 1978).

Synthesis and Characterization

The synthetic routes and characterization of benzylic derivatives of triazinones, including studies on molecular structure and optimization of synthesis methods, contribute significantly to the field of medicinal chemistry. These studies not only provide a foundation for the development of new compounds with potential therapeutic applications but also enhance the understanding of structure-activity relationships critical for drug design (Hwang et al., 2017).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN6O2/c1-28-19-18(20(32)29(2)22(28)33)30-11-17(12-6-8-13(23)9-7-12)27-31(21(30)26-19)10-14-15(24)4-3-5-16(14)25/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSLMVWHHXTOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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